Ethyl 3-(acetoxy)crotonate Ethyl 3-(acetoxy)crotonate An impurity of Edaravone, a medication for the recovery from stroke.
Brand Name: Vulcanchem
CAS No.: 29214-62-8
VCID: VC21334826
InChI: InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3
SMILES: CCOC(=O)C=C(C)OC(=O)C
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol

Ethyl 3-(acetoxy)crotonate

CAS No.: 29214-62-8

VCID: VC21334826

Molecular Formula: C8H12O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(acetoxy)crotonate - 29214-62-8

Description

Ethyl 3-(acetoxy)crotonate is an organic compound that belongs to the class of esters, specifically a derivative of crotonic acid. It is characterized by the presence of both an ethyl ester group and an acetoxy group, which contribute to its versatility in chemical reactions. This compound has gained significant attention in organic synthesis due to its unique structural properties and reactivity.

Synthesis of Ethyl 3-(acetoxy)crotonate

The synthesis of ethyl 3-(acetoxy)crotonate can be achieved through several methods, primarily involving the reaction of crotonic acid derivatives with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. A common laboratory approach includes nucleophilic acyl substitution, where the hydroxyl group of crotonic acid is replaced by the acetoxy group. The reaction conditions, such as temperature and solvent, must be optimized to achieve high yields and purity of the product.

Chemical Reactivity

Ethyl 3-(acetoxy)crotonate participates in various chemical reactions typical for esters and unsaturated compounds. Its reactivity can be attributed to both the electrophilic nature of the carbonyl carbon and the presence of the double bond in the crotonate structure. This makes it a useful intermediate in organic synthesis.

Mechanism of Action

The mechanism of action for ethyl 3-(acetoxy)crotonate primarily involves its ability to participate in nucleophilic addition reactions. When subjected to conditions that favor nucleophilic attack (e.g., presence of strong nucleophiles), the acetoxy group can be easily displaced, allowing for various substitution reactions that can lead to new compounds with distinct properties.

Applications

Ethyl 3-(acetoxy)crotonate serves as a valuable building block for the synthesis of complex organic molecules. Its applications include:

  • Pharmaceuticals: Potential precursor for synthesizing bioactive compounds.

  • Materials Science: Used in the development of new materials with specific properties.

  • Agrochemicals: Can be involved in the synthesis of pesticides or herbicides.

Research Findings

Studies on ethyl 3-(acetoxy)crotonate focus on its reactivity with nucleophiles and electrophiles. The acetoxy group is particularly notable for being easily displaced, allowing for various substitution reactions. Additionally, hydrolysis releases crotonic acid, which may further engage in biochemical pathways relevant to medicinal chemistry.

Comparison with Similar Compounds

Compound NameMolecular FormulaNotable Features
Ethyl IsocrotonateC6H10O2Precursor; used in similar reactions
Isocrotonic AcidC4H6O2Parent compound; reactive in organic synthesis
Ethyl AcetoacetateC6H10O3Another ester; involved in diverse synthetic pathways

Ethyl 3-(acetoxy)crotonate stands out due to the combination of both an acetoxy group and an ethyl ester group, enabling it to participate in a broader range of chemical transformations.

Suppliers and Availability

Ethyl 3-(acetoxy)crotonate can be sourced from reputable chemical suppliers such as Alfa Chemistry, which provides detailed specifications and documentation for this compound, indicating its relevance in scientific research and applications.

CAS No. 29214-62-8
Product Name Ethyl 3-(acetoxy)crotonate
Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
IUPAC Name ethyl 3-acetyloxybut-2-enoate
Standard InChI InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3
Standard InChIKey VSCUAMOPAHJJTA-UHFFFAOYSA-N
Isomeric SMILES CCOC(=O)/C=C(\C)/OC(=O)C
SMILES CCOC(=O)C=C(C)OC(=O)C
Canonical SMILES CCOC(=O)C=C(C)OC(=O)C
Synonyms Ethyl 3-acetoxy-2-butenoate
PubChem Compound 99039
Last Modified Apr 15 2024

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